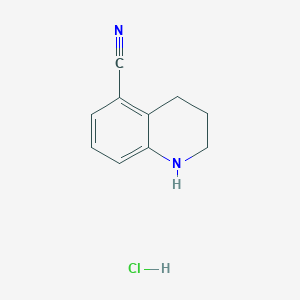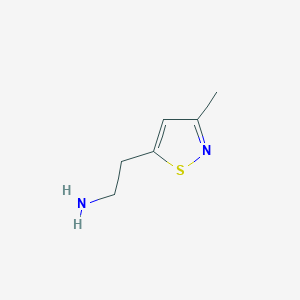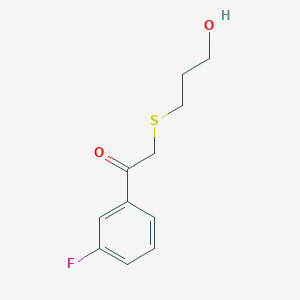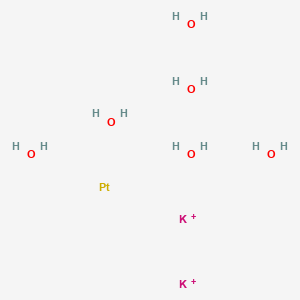
Dipotassium;platinum;hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;platinum;hexahydrate, also known as potassium hexachloroplatinate(IV), is an inorganic compound with the formula K₂PtCl₆. It is a yellow solid that is an example of a comparatively insoluble potassium salt. The compound features the hexachloroplatinate(IV) dianion, which has octahedral coordination geometry .
準備方法
Synthetic Routes and Reaction Conditions
Potassium hexachloroplatinate(IV) can be synthesized by reacting hexachloroplatinic acid with potassium chloride. The reaction typically occurs in an aqueous solution, where the hexachloroplatinic acid is first dissolved, followed by the addition of potassium chloride. The resulting yellow precipitate is then filtered and dried .
Industrial Production Methods
In industrial settings, potassium hexachloroplatinate(IV) is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often used as a precursor for the preparation of other platinum-based compounds .
化学反応の分析
Types of Reactions
Potassium hexachloroplatinate(IV) undergoes various chemical reactions, including:
Reduction: It can be reduced to form platinum metal or other platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or organic ligands.
Common Reagents and Conditions
Reduction: Hydrazine dihydrochloride is commonly used as a reducing agent.
Substitution: Aqueous ammonia is often used for substitution reactions.
Major Products Formed
Reduction: Platinum metal or tetrachloroplatinate salts.
Substitution: Chloropentammineplatinum chloride and other platinum complexes.
科学的研究の応用
Potassium hexachloroplatinate(IV) has a wide range of applications in scientific research:
作用機序
The mechanism of action of potassium hexachloroplatinate(IV) involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of platinum-based anticancer drugs .
類似化合物との比較
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with a similar structure but different oxidation state.
Ammonium hexachloroplatinate(IV): Similar to potassium hexachloroplatinate(IV) but with ammonium ions instead of potassium ions.
Uniqueness
Potassium hexachloroplatinate(IV) is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it a versatile compound in both research and industrial applications .
特性
分子式 |
H12K2O6Pt+2 |
|---|---|
分子量 |
381.37 g/mol |
IUPAC名 |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
InChIキー |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.[K+].[K+].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


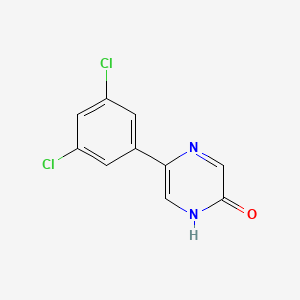
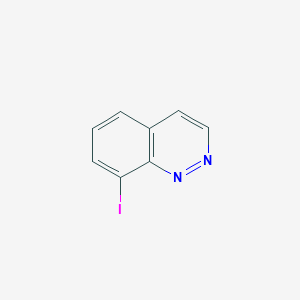
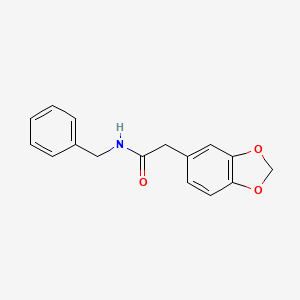
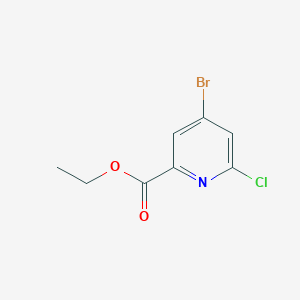
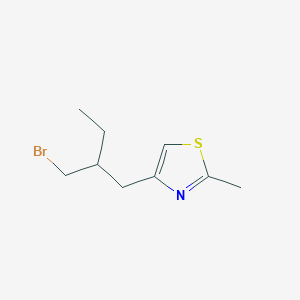
![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
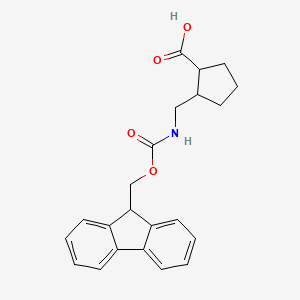
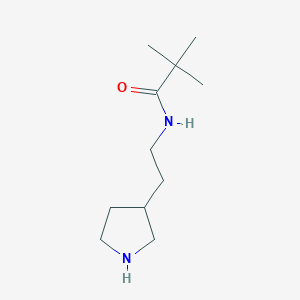
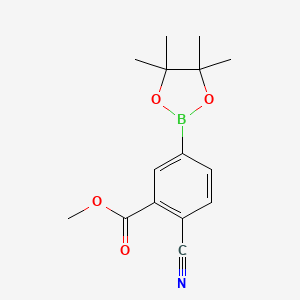
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
